molecular formula C9H10FIO2 B14051128 1,5-Dimethoxy-2-iodo-3-(fluoromethyl)benzene

1,5-Dimethoxy-2-iodo-3-(fluoromethyl)benzene

Cat. No.: B14051128
M. Wt: 296.08 g/mol
InChI Key: YUWSKBLPBWCFJG-UHFFFAOYSA-N
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Description

1,5-Dimethoxy-2-iodo-3-(fluoromethyl)benzene is an organic compound with the molecular formula C9H10FIO2 and a molecular weight of 296.08 g/mol . This compound is characterized by the presence of methoxy, iodo, and fluoromethyl groups attached to a benzene ring. It is used in various chemical and pharmaceutical research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of iodine and a suitable fluorinating agent under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The process would require stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethoxy-2-iodo-3-(fluoromethyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functional groups on the benzene ring .

Scientific Research Applications

1,5-Dimethoxy-2-iodo-3-(fluoromethyl)benzene is used in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,5-Dimethoxy-2-iodo-3-(fluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The presence of the iodo and fluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biological processes and pathways, making the compound useful in research applications .

Comparison with Similar Compounds

Similar Compounds

Comparison

1,5-Dimethoxy-2-iodo-3-(fluoromethyl)benzene is unique due to the specific positioning of its substituents on the benzene ring. This positioning can affect the compound’s chemical reactivity and biological activity compared to similar compounds. For example, the presence of the iodo group at the 2-position and the fluoromethyl group at the 3-position can lead to different reactivity patterns and interactions with biological targets .

Properties

Molecular Formula

C9H10FIO2

Molecular Weight

296.08 g/mol

IUPAC Name

1-(fluoromethyl)-2-iodo-3,5-dimethoxybenzene

InChI

InChI=1S/C9H10FIO2/c1-12-7-3-6(5-10)9(11)8(4-7)13-2/h3-4H,5H2,1-2H3

InChI Key

YUWSKBLPBWCFJG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)I)CF

Origin of Product

United States

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